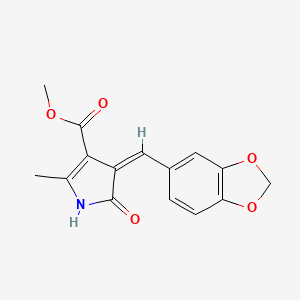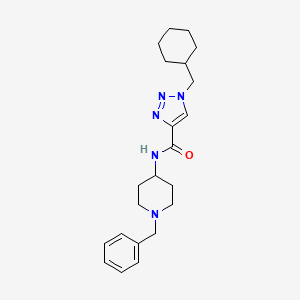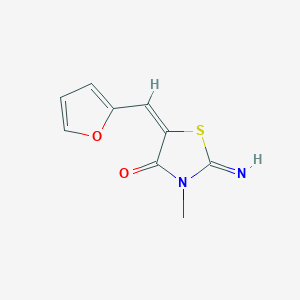![molecular formula C22H18BrN5O B3878262 5-AMINO-3-[(1Z)-2-[5-BROMO-2-(PROPAN-2-YLOXY)PHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE CAS No. 353514-41-7](/img/structure/B3878262.png)
5-AMINO-3-[(1Z)-2-[5-BROMO-2-(PROPAN-2-YLOXY)PHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
Overview
Description
5-Amino-3-[(1Z)-2-[5-Bromo-2-(propan-2-yloxy)phenyl]-1-cyanoeth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile is a complex organic compound with a unique structure that includes a pyrazole ring, a phenyl group, and various functional groups such as amino, bromo, and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-[(1Z)-2-[5-Bromo-2-(propan-2-yloxy)phenyl]-1-cyanoeth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation or alkylation reaction.
Functionalization of the pyrazole ring:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-[(1Z)-2-[5-Bromo-2-(propan-2-yloxy)phenyl]-1-cyanoeth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkoxide under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the cyano group can yield primary amines.
Scientific Research Applications
5-Amino-3-[(1Z)-2-[5-Bromo-2-(propan-2-yloxy)phenyl]-1-cyanoeth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein-protein interactions.
Mechanism of Action
The mechanism of action of 5-Amino-3-[(1Z)-2-[5-Bromo-2-(propan-2-yloxy)phenyl]-1-cyanoeth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-[(1Z)-2-[5-Chloro-2-(propan-2-yloxy)phenyl]-1-cyanoeth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile: Similar structure but with a chloro group instead of a bromo group.
5-Amino-3-[(1Z)-2-[5-Methoxy-2-(propan-2-yloxy)phenyl]-1-cyanoeth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile: Similar structure but with a methoxy group instead of a bromo group.
Uniqueness
The uniqueness of 5-Amino-3-[(1Z)-2-[5-Bromo-2-(propan-2-yloxy)phenyl]-1-cyanoeth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of the bromo group, for example, can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
5-amino-3-[(Z)-2-(5-bromo-2-propan-2-yloxyphenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN5O/c1-14(2)29-20-9-8-17(23)11-15(20)10-16(12-24)21-19(13-25)22(26)28(27-21)18-6-4-3-5-7-18/h3-11,14H,26H2,1-2H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVURSUKPYAITP-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)Br)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3878185.png)
![ethyl (2Z)-2-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878201.png)
![N-[2-[(5-bromo-2-furoyl)amino]-3-(4-methoxyphenyl)acryloyl]-beta-alanine](/img/structure/B3878204.png)

![N-{3-[(4-nitrophenyl)amino]propyl}methanesulfonamide](/img/structure/B3878218.png)

![Ethyl (2Z)-2-({2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B3878238.png)


![ethyl (2Z)-7-methyl-5-(4-methylphenyl)-2-(naphthalen-1-ylmethylidene)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878266.png)
![(5E)-1-(4-chlorophenyl)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3878273.png)
![ethyl 5-(2-chlorophenyl)-2-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878278.png)
![2-{[5-(2,5-dimethyl-3-nitrophenyl)-2-furyl]methylene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3878280.png)
![Ethyl (2Z)-5-[4-(dimethylamino)phenyl]-2-{[5-(4-methoxy-2-nitrophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B3878288.png)
